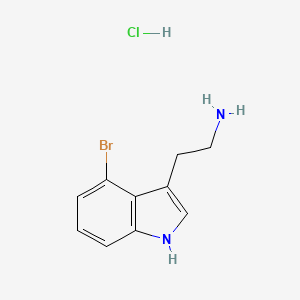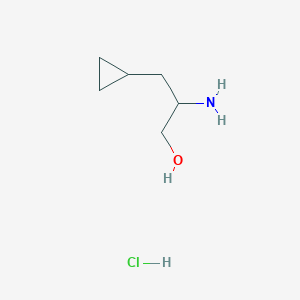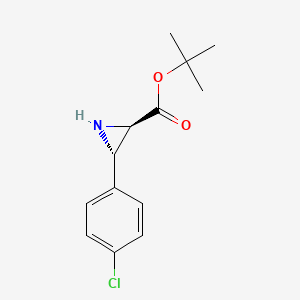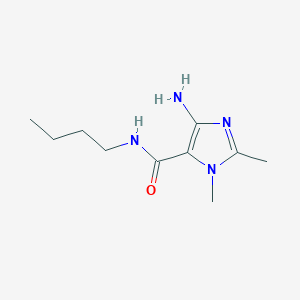
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Aminomethyl)piperidine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803580-70-2 . It has a molecular weight of 193.68 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-(aminomethyl)piperidine-1-carboxamide hydrochloride . The InChI Code is 1S/C7H15N3O.ClH/c8-4-6-2-1-3-10(5-6)7(9)11;/h6H,1-5,8H2,(H2,9,11);1H .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.68 . More detailed physical and chemical properties were not found in the sources I accessed.
Aplicaciones Científicas De Investigación
Specific Scientific Field
This compound is used in the field of neuroscience and psychopharmacology .
Summary of the Application
The compound is being studied as a potential treatment for psychotic disorders. It acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that plays a significant role in neuropsychiatric function .
Methods of Application or Experimental Procedures
The compound was synthesized and its structure-activity relationship was studied. Several analogs were created and their activity against TAAR1 was measured. The most active compounds were then evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .
Results or Outcomes
Out of the four most active compounds, only one (AP163) displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats. This suggests that AP163, and by extension “3-(Aminomethyl)piperidine-1-carboxamide hydrochloride”, could be a potential treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .
2. Application in Chemical Synthesis
Specific Scientific Field
This compound is used in the field of chemical synthesis .
Summary of the Application
The compound is used in the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst .
Methods of Application or Experimental Procedures
The synthesis can be fine-tuned by simply adjusting the amount of acidic additive (H2SO4) based on whether the product to be prepared is pyridyl- or piperidylmethylamine .
Results or Outcomes
Complete conversions were obtained under mild conditions (30–50 °C, 6 bar), in all cases .
3. Application in Pharmaceutical Industry
Specific Scientific Field
This compound is used in the field of pharmaceutical industry .
Summary of the Application
The compound is used as an intermediate in the production of pharmaceuticals .
Methods of Application or Experimental Procedures
The compound is synthesized and used in the production of various pharmaceuticals .
Results or Outcomes
The compound is used in the production of various pharmaceuticals, contributing to the development of new drugs .
4. Application in Quantum Chemical Calculations
Specific Scientific Field
This compound is used in the field of Quantum Chemistry .
Summary of the Application
The compound is used in quantum chemical calculations (DFT) to confirm the diverse primary amine selectivities observed in the hydrogenation of the constitutional isomers of pyridinecarbonitriles .
Methods of Application or Experimental Procedures
Adsorption energy profiles regarding the interactions between the nitrile starting materials, imine intermediates or amine products and palladium were computed to clarify the selectivity changes .
Results or Outcomes
The results of these calculations helped to understand the selectivity changes in the hydrogenation process .
5. Application in Drug Discovery
Specific Scientific Field
This compound is used in the field of Drug Discovery .
Summary of the Application
Piperidine derivatives, including “3-(Aminomethyl)piperidine-1-carboxamide hydrochloride”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal agents .
Methods of Application or Experimental Procedures
These compounds are synthesized and tested for their therapeutic applications .
Results or Outcomes
Piperidine derivatives have shown several important pharmacophoric features and are being utilized in different therapeutic applications .
Safety And Hazards
Propiedades
IUPAC Name |
3-(aminomethyl)piperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-4-6-2-1-3-10(5-6)7(9)11;/h6H,1-5,8H2,(H2,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRWUBZQPFVTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)piperidine-1-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)


![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)





![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)


![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
